Ethyl 3-(3-Pyridyl)propanoate
Overview
Description
Ethyl 3-(3-Pyridyl)propanoate is an organic compound with the molecular formula C10H13NO2. It is an ester derived from 3-pyridinepropanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-pyridinepropanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-pyridinepropanoic acid chloride with ethanol. This method requires the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Pyridyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-pyridinepropanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products Formed
Hydrolysis: 3-pyridinepropanoic acid and ethanol.
Reduction: 3-(3-Pyridyl)propanol.
Substitution: Depending on the nucleophile, products such as 3-(3-Pyridyl)propylamine or 3-(3-Pyridyl)propylthiol.
Scientific Research Applications
Ethyl 3-(3-Pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Pyridyl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ester group can undergo hydrolysis to release the active 3-pyridinepropanoic acid, which can then interact with specific pathways in the body.
Comparison with Similar Compounds
Ethyl 3-(3-Pyridyl)propanoate can be compared with other esters of 3-pyridinepropanoic acid, such as mthis compound and butyl 3-(3-Pyridyl)propanoate. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various fields.
List of Similar Compounds
- Mthis compound
- Butyl 3-(3-Pyridyl)propanoate
- Propyl 3-(3-Pyridyl)propanoate
Properties
IUPAC Name |
ethyl 3-pyridin-3-ylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWQBFURCBCQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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